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4α,25-Dihydroxy Cholesterol is a biologically active oxysterol derived from cholesterol. It is characterized by the presence of hydroxyl groups at the 4α and 25 positions of the cholesterol molecule, which significantly alters its biological properties compared to cholesterol itself. This compound plays a crucial role in various physiological processes, particularly in lipid metabolism and immune response modulation.
4α,25-Dihydroxy Cholesterol exhibits several biological activities:
The synthesis of 4α,25-Dihydroxy Cholesterol can be achieved through various methods:
4α,25-Dihydroxy Cholesterol has several applications in research and medicine:
Studies have shown that 4α,25-Dihydroxy Cholesterol interacts with various proteins and receptors:
Several compounds are structurally similar to 4α,25-Dihydroxy Cholesterol. Below is a comparison highlighting their uniqueness:
4α,25-Dihydroxy Cholesterol is unique due to its specific dual hydroxylation pattern, which confers distinct biological properties not seen in other oxysterols.
4α,25-Dihydroxy Cholesterol possesses the molecular formula C₂₇H₄₆O₃ with a molecular weight of 418.65 grams per mole [1]. This oxysterol represents a dihydroxylated derivative of cholesterol, characterized by the presence of hydroxyl groups at specific stereochemical positions within the steroid nucleus and side chain .
The stereochemical configuration of 4α,25-Dihydroxy Cholesterol is defined by the alpha orientation of the hydroxyl group at carbon-4 and the terminal hydroxylation at carbon-25 of the cholesterol side chain [1]. The 4α designation indicates that the hydroxyl group is positioned on the alpha face of the steroid nucleus, which represents the axial configuration relative to the steroid ring system [10]. This stereochemical arrangement distinguishes it from its beta isomer, where the 4β-hydroxyl group adopts an equatorial configuration [21].
The compound maintains the characteristic tetracyclic steroid backbone consisting of three six-membered rings and one five-membered ring, typical of all cholesterol derivatives [4]. The presence of the delta-5 double bond between carbons 5 and 6 is preserved from the parent cholesterol molecule, contributing to the overall structural rigidity of the steroid nucleus [25]. The 25-hydroxyl group is located on the flexible side chain extending from the D ring, specifically at the terminal carbon of the iso-octyl side chain [1].
| Property | Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Color and Appearance | White to off-white crystalline powder |
| Solubility | Poorly soluble in water (<0.1 mg/mL), soluble in organic solvents (ethanol, methanol, chloroform, acetone) |
| Partition Coefficient (logP) | Estimated 7.2-7.8 (higher than cholesterol due to additional hydroxyl groups) |
| Melting Point | Not precisely determined in literature, estimated >200°C |
| Boiling Point | Decomposes before boiling |
| Density | Estimated 1.0-1.1 g/cm³ |
| Optical Rotation | Specific rotation [α]D likely negative (based on similar oxysterols) |
| UV Absorption | Absorption maximum around 200-210 nm (characteristic of cholesterol derivatives) |
The physical properties of 4α,25-Dihydroxy Cholesterol reflect its steroid nature and the influence of the additional hydroxyl groups compared to cholesterol [24]. The compound exhibits poor water solubility, characteristic of oxysterols, but demonstrates enhanced solubility compared to cholesterol due to the presence of multiple hydroxyl groups that can participate in hydrogen bonding [22]. The increased polarity imparted by the 4α and 25-hydroxyl groups results in a somewhat lower partition coefficient than cholesterol, facilitating its interaction with aqueous biological environments [34].
The melting point of 4α,25-Dihydroxy Cholesterol has not been precisely determined in the available literature, though it is expected to exceed 200°C based on the thermal properties of structurally related oxysterols [24]. The compound exhibits thermal decomposition before reaching its boiling point, a characteristic behavior observed in many steroid molecules with multiple functional groups [31].
4α,25-Dihydroxy Cholesterol maintains the fundamental structural framework of cholesterol while incorporating two additional hydroxyl groups that significantly modify its biochemical properties [23]. The parent cholesterol molecule provides the tetracyclic steroid backbone with its characteristic 3β-hydroxyl group and delta-5 double bond [4]. The structural modifications in 4α,25-Dihydroxy Cholesterol involve the addition of a hydroxyl group at the 4α position of the steroid A ring and a terminal hydroxyl group at carbon-25 of the side chain [1].
The 4α-hydroxyl group represents a significant structural departure from cholesterol, as this position is normally occupied by hydrogen atoms in the parent molecule [20]. This hydroxylation occurs on the alpha face of the steroid nucleus, creating an axial orientation that influences the overall three-dimensional conformation of the molecule [30]. The stereochemical configuration of this hydroxyl group affects the molecule's interaction with biological membranes and enzymatic systems [21].
The 25-hydroxyl group extends the polarity of the molecule toward the terminal end of the side chain, a modification that distinguishes it from cholesterol's purely hydrophobic side chain [17]. This hydroxylation occurs at the methyl group of the iso-octyl side chain, introducing a polar functional group that enhances the molecule's interaction with aqueous environments [19]. The presence of both modifications creates a molecule that retains the essential steroid structure while exhibiting altered physicochemical properties compared to cholesterol [22].
The structural relationship between 4α,25-Dihydroxy Cholesterol and cholesterol can be viewed as a progression in the oxysterol biosynthetic pathway, where sequential hydroxylation reactions modify the parent steroid to produce compounds with distinct biological functions [23]. These structural modifications represent enzymatic or non-enzymatic oxidation processes that convert cholesterol into more polar, bioactive derivatives [31].
| Property | Characteristic |
|---|---|
| Chemical Stability | Relatively stable under normal storage conditions; sensitive to oxidation over time |
| Thermal Stability | Stable at room temperature; decomposes at elevated temperatures (>200°C) |
| Photostability | Sensitive to UV light; undergoes photodegradation with prolonged exposure |
| Oxidative Stability | Susceptible to oxidation, particularly at the hydroxyl groups and double bond |
| pH Stability | Most stable at neutral pH; degradation accelerates in strongly acidic or basic conditions |
| Reactivity with Acids | Undergoes dehydration reactions in strong acidic conditions, potentially forming 4,5-epoxy derivatives |
| Reactivity with Bases | Susceptible to base-catalyzed oxidation and isomerization |
| Reactivity with Oxidizing Agents | Readily oxidized by common oxidizing agents (H₂O₂, KMnO₄) to form various oxygenated products |
| Reactivity in Biological Systems | Undergoes enzymatic metabolism primarily through cytochrome P450 enzymes; hydroxyl groups serve as sites for conjugation reactions (sulfation, glucuronidation) |
4α,25-Dihydroxy Cholesterol exhibits moderate stability under physiological conditions but demonstrates increased reactivity compared to cholesterol due to the presence of multiple hydroxyl groups and the preserved delta-5 double bond [31]. The compound's stability is influenced by environmental factors including temperature, pH, light exposure, and the presence of oxidizing agents [24].
In biological systems, 4α,25-Dihydroxy Cholesterol undergoes metabolism primarily through cytochrome P450-mediated pathways [16]. The molecule serves as a substrate for various enzymatic systems that can further modify its structure through additional hydroxylation, oxidation, or conjugation reactions [7]. The hydroxyl groups at positions 4α and 25 represent reactive sites that can undergo phase II conjugation reactions, including sulfation and glucuronidation, facilitating the compound's elimination from biological systems [11].
The oxidative stability of 4α,25-Dihydroxy Cholesterol is compromised compared to cholesterol due to the presence of multiple hydroxyl groups that can serve as sites for further oxidation [31]. The delta-5 double bond remains susceptible to oxidative attack, particularly under conditions of oxidative stress or in the presence of reactive oxygen species [13]. Free radical oxidation can lead to the formation of various oxidation products, including epoxides, ketones, and additional hydroxylated derivatives [31].
| Property | 4α,25-Dihydroxy Cholesterol | 4β,25-Dihydroxy Cholesterol | 7α,25-Dihydroxy Cholesterol |
|---|---|---|---|
| Hydroxyl Position | 4α (axial) and 25 positions | 4β (equatorial) and 25 positions | 7α and 25 positions |
| Stereochemistry | 4α-hydroxyl group is positioned on the alpha face of the steroid nucleus | 4β-hydroxyl group is positioned on the beta face of the steroid nucleus | 7α-hydroxyl group is positioned on the alpha face of the steroid nucleus |
| Formation Mechanism | Primarily formed through cholesterol autoxidation or specific enzymatic hydroxylation | Formed by CYP3A4-mediated hydroxylation of 25-hydroxycholesterol | Formed by CYP7B1-mediated 7α-hydroxylation of 25-hydroxycholesterol |
| Biological Significance | Less studied compared to other isomers, potential role in cholesterol metabolism | Detectable in serum, potential role as LXR agonist and in lipid metabolism | Important intermediate in bile acid synthesis and immune regulation |
| Metabolic Stability | Lower metabolic stability compared to 4β-isomer based on structural studies | Greater metabolic stability than 4α-isomer | Metabolized by HSD3B7 in bile acid pathway |
| Reactivity | Reactive due to the axial orientation of the 4α-hydroxyl group | Less reactive due to the equatorial orientation of the 4β-hydroxyl group | Highly reactive, particularly in bile acid synthesis pathways |
The comparative analysis of 4α,25-Dihydroxy Cholesterol with its structural isomers reveals significant differences in their biochemical properties and biological functions [10]. The stereochemical orientation of the hydroxyl groups plays a crucial role in determining the metabolic fate and biological activity of these compounds [21].
4β,25-Dihydroxy Cholesterol, the stereoisomer of the compound under study, exhibits greater metabolic stability due to the equatorial orientation of the 4β-hydroxyl group [10]. This stereoisomer is detectable in human serum and has been identified as a potential ligand for liver X receptors, suggesting a role in lipid metabolism regulation [30]. The CYP3A4 enzyme specifically catalyzes the formation of 4β,25-Dihydroxy Cholesterol from 25-hydroxycholesterol, indicating a defined enzymatic pathway for its biosynthesis [16].
7α,25-Dihydroxy Cholesterol represents another important structural isomer that plays a significant role in bile acid synthesis and immune system regulation [8]. This compound is formed through the action of CYP7B1, which catalyzes the 7α-hydroxylation of 25-hydroxycholesterol [7]. The 7α,25-dihydroxy derivative serves as a potent ligand for GPR183, a G protein-coupled receptor involved in immune cell migration and positioning [9].
The biosynthesis of 4α,25-dihydroxy cholesterol follows a sequential hydroxylation pathway that begins with cholesterol as the primary substrate [1] [2]. The initial step involves the formation of 25-hydroxycholesterol through the action of cholesterol 25-hydroxylase, followed by subsequent 4α-hydroxylation to produce the final bioactive oxysterol compound.
The primary enzymatic pathway for 25-hydroxycholesterol formation is mediated by cholesterol 25-hydroxylase (CH25H), which catalyzes the oxidation of cholesterol to form the soluble product 25-hydroxycholesterol [3] [4]. This enzyme utilizes cholesterol and molecular oxygen as substrates, with NADPH serving as an essential cofactor [1]. CH25H is an interferon-stimulated gene that demonstrates broad antiviral activities and is expressed in activated immune cells [5] [6].
An alternative biosynthetic route involves cytochrome P450 3A4 (CYP3A4), which can also catalyze the formation of 25-hydroxycholesterol from cholesterol [7] [8]. CYP3A4 represents a member of the cytochrome P450 superfamily and demonstrates significant capacity for cholesterol hydroxylation, particularly at the 4β-position, though its role in 25-hydroxylation has been documented [8] [9].
The second hydroxylation step, which introduces the 4α-hydroxyl group, likely involves additional cytochrome P450 enzymes, though the specific enzyme responsible for 4α-hydroxylation has not been definitively identified [10] [9]. Based on structural analysis of related compounds and enzymatic studies, this process may involve specialized cytochrome P450 enzymes that demonstrate stereoselective hydroxylation capabilities [11] [9].
The cholesterol 25-hydroxylase pathway represents a quantitatively significant mechanism for oxysterol formation, with the enzyme being located on chromosome 10 in humans and chromosome 19 in mice [2]. The enzyme demonstrates highly conserved characteristics across species, indicating its fundamental importance in cholesterol metabolism and immune function [2] [6].
The enzymatic regulation of 4α,25-dihydroxy cholesterol production involves multiple levels of control, including transcriptional regulation, post-translational modifications, and feedback mechanisms that maintain cellular sterol homeostasis [1] [2] [12].
Cholesterol 25-hydroxylase expression is primarily regulated as an interferon-stimulated gene, with enhanced expression occurring in response to inflammatory and immune signals [5] [6]. The enzyme demonstrates selective induction by interleukin-27 in activated T cells, with transforming growth factor-β providing additional enhancement [5]. This regulatory pattern suggests that 4α,25-dihydroxy cholesterol production is closely linked to immune system activation and inflammatory responses.
The alternative pathway involving CYP3A4 is regulated through the pregnane X receptor, which responds to various xenobiotics and endogenous compounds [8] [13]. CYP3A4 expression demonstrates significant inter-individual variability and is subject to both genetic and environmental influences, including drug interactions and metabolic status [8] [14].
Sterol regulatory element-binding protein 2 (SREBP-2) plays a crucial role in coordinating the expression of cholesterol synthesis enzymes and represents a primary target for oxysterol-mediated feedback regulation [12] [15]. When oxysterols accumulate, they bind to insulin-induced gene 1 (INSIG-1) proteins, which subsequently interact with SREBP cleavage-activating protein (SCAP) to prevent SREBP-2 activation and suppress cholesterol synthesis [12] [15] [16].
The liver X receptor (LXR) pathway provides an additional regulatory mechanism, with side-chain oxysterols serving as physiological ligands that activate transcription of genes involved in cholesterol efflux and bile acid synthesis [17] [18]. This pathway helps coordinate cellular cholesterol elimination when oxysterol concentrations increase.
Enzymatic regulation also involves post-translational mechanisms, including the sterol-accelerated degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis [19] [12]. Oxysterols promote the ubiquitination and proteasomal degradation of HMG-CoA reductase through INSIG-mediated pathways, providing rapid responses to changes in cellular sterol status [19].
The metabolic transformation of 4α,25-dihydroxy cholesterol involves several pathways that convert this oxysterol into more polar compounds suitable for elimination or further biological activity [2] [20] [21].
The primary metabolic fate involves 7α-hydroxylation by cytochrome P450 7B1 (CYP7B1), which catalyzes the conversion of 25-hydroxycholesterol and other oxysterols into 7α-hydroxylated derivatives [22] [23] [24]. This enzyme represents a key component of the alternative bile acid synthesis pathway and demonstrates expression primarily in liver and brain tissues [23] [25]. CYP7B1 activity effectively reduces the regulatory capabilities of oxysterols while directing them toward bile acid formation [24] [26].
The alternative bile acid synthesis pathway begins with 27-hydroxylation of cholesterol by CYP27A1, followed by 7α-hydroxylation by CYP7B1 [2] [23]. This pathway accounts for approximately 5-10% of total hepatic bile acid production and provides an important route for cholesterol elimination in peripheral tissues [20] [21].
Sequential oxidation processes convert oxysterols into progressively more polar compounds through the action of various cytochrome P450 enzymes and oxidoreductases [2] [20]. These transformations typically involve side-chain oxidation, ring hydroxylation, and eventual conversion to carboxylic acid derivatives that can be conjugated and excreted [21] [27].
The metabolic transformation processes demonstrate tissue-specific patterns, with liver showing the highest capacity for complete oxidation to bile acids, while other tissues may produce intermediate metabolites that are transported to the liver for final processing [20] [21]. Brain tissue shows specialized metabolism through CYP46A1, which converts cholesterol to 24S-hydroxycholesterol for transport across the blood-brain barrier [28] [29].
Conjugation reactions represent the final phase of metabolic transformation, involving sulfation by sulfotransferases and glucuronidation by UDP-glucuronosyltransferases [4] [27]. These phase II reactions enhance water solubility and facilitate renal and biliary excretion of oxysterol metabolites.
The cellular distribution and trafficking of 4α,25-dihydroxy cholesterol involve complex mechanisms that maintain distinct sterol concentrations across different cellular compartments while enabling rapid responses to changes in cholesterol homeostasis [30] [31] [32].
The endoplasmic reticulum serves as the primary site for cholesterol synthesis and oxysterol formation, containing approximately 3-6 mol% cholesterol and housing the key regulatory machinery for sterol homeostasis [31] [18]. This organelle contains the sterol regulatory element-binding protein complex, HMG-CoA reductase, and cholesterol 25-hydroxylase, making it the central hub for sterol sensing and metabolic control [31] [33].
The plasma membrane represents the largest cellular cholesterol pool, containing 30-40 mol% cholesterol and serving as the primary reservoir for accessible cholesterol [31] [34]. Approximately 60-70% of plasma membrane cholesterol resides in the inner leaflet, where it is readily available for transfer to cytoplasmic carrier proteins [34]. This asymmetric distribution facilitates rapid sterol transport to regulatory sites while maintaining membrane integrity [34].
Non-vesicular transport mechanisms mediate the majority of intracellular sterol movement, with transport between the endoplasmic reticulum and plasma membrane occurring with a half-time of approximately 10 minutes [31] [32] [35]. Oxysterol-binding proteins and related proteins facilitate this transport through membrane contact sites that enable direct sterol transfer between organelles [31] [32] [36].
Late endosomes and lysosomes serve as important intermediates in lipoprotein-derived cholesterol trafficking, with Niemann-Pick C1 and C2 proteins mediating cholesterol export from these compartments [30] [37]. These organelles form extensive contact sites with the endoplasmic reticulum, allowing rapid equilibration of cholesterol pools and efficient sterol sensing [30] [37].
The trans-Golgi network functions as an intermediate trafficking hub, with cholesterol content ranging from 10-15 mol% and specialized machinery for vesicular transport to the plasma membrane [30] [31]. This compartment demonstrates active cholesterol sorting and packaging into specific membrane domains [37] [33].
Mitochondria contain CYP27A1, which catalyzes 27-hydroxylation of cholesterol as part of the alternative bile acid synthesis pathway [2] [26]. These organelles maintain cholesterol concentrations of 3-5 mol% and form contact sites with the endoplasmic reticulum for sterol exchange [31] [26].
The degradation and elimination of 4α,25-dihydroxy cholesterol occur through multiple pathways that convert this oxysterol into water-soluble metabolites suitable for excretion while preventing cellular accumulation of potentially toxic intermediates [20] [21] [27].
The primary degradation pathway involves sequential hydroxylation reactions that progressively increase the polarity of the sterol molecule [20] [21]. Cytochrome P450 7B1-mediated 7α-hydroxylation represents the initial step in this process, converting 4α,25-dihydroxy cholesterol into 4α,7α,25-trihydroxy cholesterol derivatives [23] [24]. This enzyme demonstrates expression in liver, kidney, brain, and other tissues, providing widespread capacity for oxysterol metabolism [23] [25].
Side-chain oxidation processes involve the sequential conversion of hydroxyl groups to carboxylic acid derivatives through aldehyde intermediates [2] [21]. These reactions are catalyzed by various oxidoreductases and result in the formation of bile acid precursors that can undergo further processing in the liver [21] [27].
The bile acid synthesis pathway represents the major route for sterol elimination, with oxysterols serving as intermediates in both the classical and alternative pathways [2] [20] [21]. The alternative pathway, initiated by 27-hydroxylation, accounts for approximately 5-10% of total bile acid production and provides an important mechanism for peripheral cholesterol elimination [20] [21].
Phase II conjugation reactions enhance the water solubility of oxysterol metabolites through sulfation and glucuronidation [4] [27]. Sulfotransferase 2B1b catalyzes the sulfation of oxysterols at the 3β-position, while UDP-glucuronosyltransferases attach glucuronic acid moieties to hydroxyl groups [4]. These conjugated metabolites demonstrate enhanced renal clearance and biliary excretion [27].
Cellular elimination mechanisms include ATP-binding cassette transporter-mediated efflux, which removes oxysterols and their metabolites from cells [30] [18]. ABCA1, ABCG1, and ABCG4 transporters facilitate the transfer of sterols to extracellular acceptors such as high-density lipoproteins [30] [18].
The physical properties of oxysterols facilitate their degradation and excretion, as these compounds can pass lipophilic membranes much more rapidly than cholesterol itself [20] [21]. This enhanced membrane permeability enables efficient transport to sites of metabolism and elimination while preventing intracellular accumulation [20].
Renal excretion represents the final elimination route for many oxysterol metabolites, particularly sulfated and glucuronidated derivatives [27]. The kidneys demonstrate significant capacity for oxysterol clearance and play an important role in maintaining systemic sterol homeostasis [38] [27].